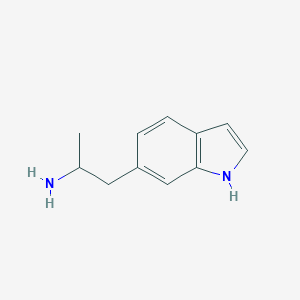

6-(2-Aminopropyl)indole

説明

6-IT is an analytical reference standard that is structurally categorized as an amphetamine. The resolution of 6-IT and its (2-aminopropyl) indole positional isomers has been reported. This product is intended for forensic and research applications.

作用機序

Target of Action

The primary target of 6-(2-Aminopropyl)indole, also known as 6-API or 6-IT, is the monoamine oxidase . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, which are neurotransmitters such as serotonin, norepinephrine, and dopamine. By interacting with these enzymes, 6-API can influence the levels of these neurotransmitters in the brain .

Mode of Action

6-API interacts with its target, the monoamine oxidase, by inhibiting its activity . This inhibition leads to an increase in the levels of monoamines in the brain. The elevated levels of these neurotransmitters can result in various physiological and psychological effects, including increased mood, alertness, and energy .

Biochemical Pathways

The biochemical pathways affected by 6-API are primarily those involved in the metabolism of monoamines. By inhibiting monoamine oxidase, 6-API disrupts the normal breakdown of monoamines. This disruption leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Pharmacokinetics

Given its structural similarity to other indole derivatives, it is likely that 6-api is absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 6-API’s action primarily involve changes in neurotransmitter levels and signaling. By inhibiting monoamine oxidase, 6-API increases the levels of monoamines in the brain. This increase can enhance neurotransmission, leading to various physiological and psychological effects .

Action Environment

The action, efficacy, and stability of 6-API can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol or other drugs, can potentially interact with 6-API and alter its effects. Additionally, individual factors such as genetics, age, and overall health can also influence how 6-API is metabolized and its subsequent effects .

生化学分析

Biochemical Properties

6-(2-Aminopropyl)indole is known to interact with monoamine transporters . It is a potent substrate at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Cellular Effects

In animal models, this compound has been shown to induce profound dose-related behavioral activation characterized by forward ambulation . The effects last for at least 2 hours post-injection . This compound produced a somewhat greater increase in activity than its isomer, perhaps due to higher elevations in extracellular dopamine .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a substrate-type releaser at DAT, NET, and SERT . It is at least threefold more potent than MDA and MDMA at evoking transporter-mediated release .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are sustained and last for at least 2 hours post-injection

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It induces dose-related elevations in extracellular dopamine and serotonin in the brain, but it is more potent than MDA

Metabolic Pathways

It is known to be a potent substrate at monoamine transporters

生物活性

6-(2-Aminopropyl)indole, also known as 6-IT, is a synthetic indole derivative that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other psychoactive substances, particularly those in the family of monoamine-releasing agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C₁₁H₁₄N

- CAS Number : 21005-63-0

The compound's structure features an indole ring substituted with a 2-aminopropyl group at the sixth position, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a monoamine releaser , affecting neurotransmitter systems in the brain. Specifically, it has been shown to interact with:

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NET)

- Serotonin Transporter (SERT)

In vitro studies have demonstrated that 6-IT releases serotonin more potently than dopamine, suggesting a potential for serotonergic effects that could lead to both stimulant and hallucinogenic properties .

Psychoactive Properties

This compound has been associated with stimulant effects similar to those of MDMA. In behavioral assays, it has shown to increase locomotor activity in mice, indicating its potential as a stimulant. However, it may also elicit behaviors associated with serotonin toxicity, raising concerns about its safety profile .

Antimicrobial and Anticancer Potential

Beyond its psychoactive effects, preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Research has indicated that indole derivatives can inhibit certain enzymes and exhibit antioxidant activity, which may contribute to their therapeutic potential in treating various diseases.

Case Studies and Research Findings

- In Vitro Release Assays : A study comparing the monoamine-releasing properties of 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT) found that while both compounds act as substrates for DAT, NET, and SERT, they differ in their potency profiles. Specifically, 6-IT showed a stronger preference for serotonin release compared to dopamine .

- Behavioral Studies : In vivo experiments demonstrated that administration of 6-IT resulted in increased locomotor activity in mice, but also raised concerns regarding potential serotonin syndrome due to excessive serotonergic activity .

- Forensic Analysis : The identification of this compound in forensic cases highlights its emergence as a designer drug. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been utilized for its detection in various samples .

Comparative Analysis with Similar Compounds

| Compound | Primary Action | Potency at SERT | Potency at DAT | Safety Profile |

|---|---|---|---|---|

| 5-(2-Aminopropyl)indole (5-IT) | Monoamine releaser | Moderate | High | High abuse potential |

| This compound (6-IT) | Monoamine releaser | High | Moderate | Lower abuse liability but risk of toxicity |

特性

IUPAC Name |

1-(1H-indol-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFIFKAOUKPFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030112 | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-63-0 | |

| Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-(2-Aminopropyl)indole interact with its target and what are the downstream effects?

A1: this compound acts as a potent substrate at monoamine transporters, specifically dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [, , ]. It exhibits a higher potency for release at SERT compared to DAT []. This interaction leads to increased serotonin levels in the brain, resulting in behavioral changes associated with serotonin toxicity [].

Q2: What is the relationship between the structure of this compound and its activity compared to its isomer, 5-(2-Aminopropyl)indole?

A2: While both this compound and its isomer, 5-(2-Aminopropyl)indole, interact with DAT, NET, and SERT, subtle differences in their structures lead to distinct activity profiles []. This compound demonstrates greater potency for release at SERT over DAT, whereas 5-(2-Aminopropyl)indole displays greater potency at DAT over SERT []. This highlights how seemingly minor structural changes can significantly impact biological activity and transporter selectivity.

Q3: What are the potential implications of the interaction between this compound and monoamine transporters in the context of human use?

A3: Due to its potent interaction with SERT and the observed behavioral changes associated with serotonin toxicity in animal models, this compound may pose a risk for adverse effects in human users []. The research suggests it may have low abuse liability compared to its isomer, 5-(2-Aminopropyl)indole, but the potential for negative outcomes underscores the need for caution [].

Q4: What research methods were employed to study the pharmacological profile of this compound?

A4: Researchers utilized a combination of in vitro and in vivo approaches to investigate the pharmacological properties of this compound []. In vitro release assays using rat brain synaptosomes were conducted to assess its interaction with DAT, NET, and SERT []. In vivo studies in mice involved locomotor activity assessment and functional observational batteries (FOB) to evaluate its behavioral effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。